molecular formula C10H11N3O4 B13918441 N,N'-dimethyl-5-nitrobenzene-1,3-dicarboxamide

N,N'-dimethyl-5-nitrobenzene-1,3-dicarboxamide

Katalognummer: B13918441
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: RAGKIDSNQXYOEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Dimethyl-5-nitro-isophthalamide is an organic compound with the molecular formula C10H9NO6. It is a derivative of isophthalic acid, where the nitro group is positioned at the 5th carbon of the benzene ring, and the carboxyl groups are esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-5-nitro-isophthalamide typically involves the nitration of dimethyl isophthalate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-Dimethyl-5-nitro-isophthalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Dimethyl-5-nitro-isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N’-Dimethyl-5-nitro-isophthalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-Dimethyl-5-nitro-isophthalamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 5-nitroisophthalate: A closely related compound with similar chemical properties.

    Dimethyl 5-aminoisophthalate: The reduced form of N,N’-Dimethyl-5-nitro-isophthalamide.

    Dimethyl 5-hydroxyisophthalate: Another derivative of isophthalic acid with a hydroxyl group instead of a nitro group.

Uniqueness

N,N’-Dimethyl-5-nitro-isophthalamide is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Eigenschaften

Molekularformel

C10H11N3O4

Molekulargewicht

237.21 g/mol

IUPAC-Name

1-N,3-N-dimethyl-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H11N3O4/c1-11-9(14)6-3-7(10(15)12-2)5-8(4-6)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15)

InChI-Schlüssel

RAGKIDSNQXYOEU-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.